(S)-2-(quinolin-5-yloxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(quinolin-5-yloxy)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(quinolin-5-yloxy)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method is the etherification of quinoline-5-ol with (S)-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(quinolin-5-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ether linkage and the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(quinolin-5-yloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(quinolin-5-yloxy)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (S)-2-(quinolin-5-yloxy)propanoic acid but without the propanoic acid moiety.
Quinolone: Contains a carbonyl group at the 4-position of the quinoline ring.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.
Uniqueness
This compound is unique due to its specific ether linkage and the presence of the propanoic acid moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-quinolin-5-yloxypropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-2-5-10-9(11)4-3-7-13-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
AUPKWLCMMVLOIV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC2=C1C=CC=N2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.